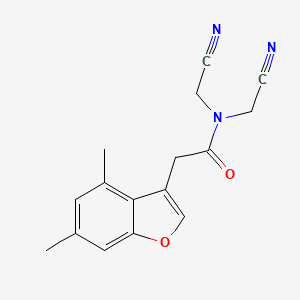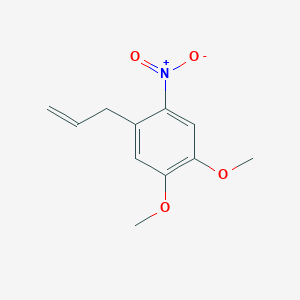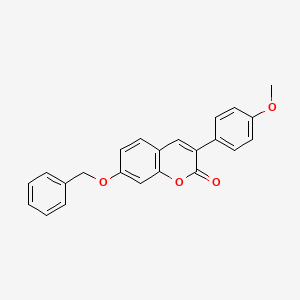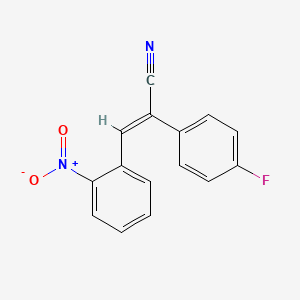![molecular formula C14H13ClN2OS B3611034 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3611034.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Vue d'ensemble
Description
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide targets the protein-protein interaction between WDR5 and MLL or DOT1L, leading to the disruption of the protein complex and subsequent cancer cell death. The binding of this compound to the protein-protein interface of WDR5 inhibits the interaction between WDR5 and MLL or DOT1L, leading to the disruption of the protein complex and subsequent cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of oncogenes. This compound has also been shown to reduce the expression of genes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to reduce tumor growth in animal models of breast cancer and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its scientific research applications and has been shown to have significant biochemical and physiological effects. However, this compound also has some limitations for lab experiments. It is a potent inhibitor, and its effects on non-target proteins are not well understood. Additionally, the optimal dosage and treatment duration of this compound for different types of cancer cells are not well established.
Orientations Futures
For the study of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide include investigating its effects on non-cancer cells and non-target proteins, optimizing its dosage and treatment duration for different types of cancer cells, developing it as a potential cancer therapy, and identifying new protein-protein interactions that can be targeted by this compound.
Applications De Recherche Scientifique
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been extensively studied for its scientific research applications. It has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, by targeting the WDR5-MLL protein-protein interaction. This interaction is essential for the maintenance of cancer cells, and the inhibition of this interaction by this compound leads to cancer cell death. This compound has also been shown to inhibit the growth of leukemia cells by targeting the DOT1L protein, which is essential for the maintenance of leukemia cells.
Propriétés
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-11-5-1-9(2-6-11)7-12-8-16-14(19-12)17-13(18)10-3-4-10/h1-2,5-6,8,10H,3-4,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUDPXRNUIRGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B3610955.png)
![1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine](/img/structure/B3610961.png)
![4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide](/img/structure/B3610966.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3610973.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-5-nitropyridine](/img/structure/B3611005.png)
![4-(4-morpholinyl)-7-(1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3611013.png)

![N-(3-bromophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3611026.png)

![N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3611056.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide](/img/structure/B3611059.png)
![N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3611067.png)